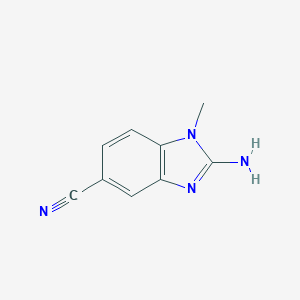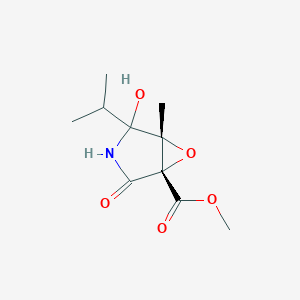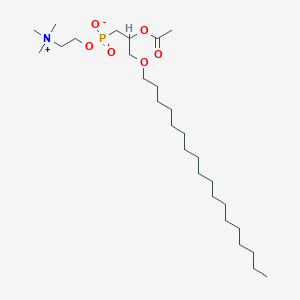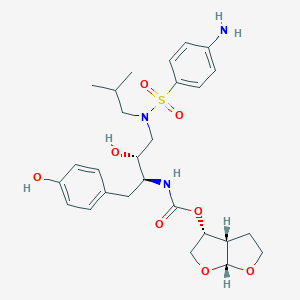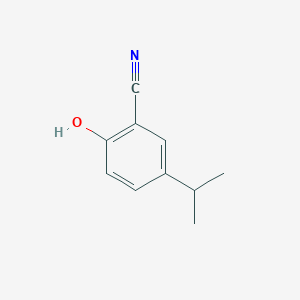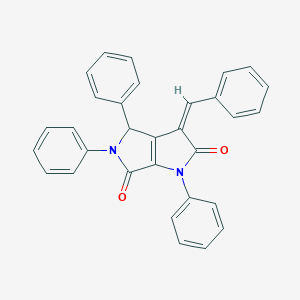
4,5-Dihydro-3-(phenylmethylene)-1,4,5-triphenylpyrrolo(3,4-b)pyrrole-2,6(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-3-(phenylmethylene)-1,4,5-triphenylpyrrolo(3,4-b)pyrrole-2,6(1H,3H)-dione is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as DPP or DPPH, and it has unique properties that make it useful in a variety of laboratory experiments.
Mécanisme D'action
The mechanism of action of DPP is not fully understood, but it is believed to work by scavenging free radicals and other reactive oxygen species. It has also been shown to inhibit lipid peroxidation and protect cells from oxidative damage.
Effets Biochimiques Et Physiologiques
DPP has been shown to have a number of biochemical and physiological effects. It has been found to protect cells from oxidative stress and to improve cellular function. DPP has also been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
DPP has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also highly fluorescent, making it useful for imaging studies. However, there are also limitations to the use of DPP in laboratory experiments. It has a relatively short half-life and can be toxic at high concentrations.
Orientations Futures
There are several future directions for the study of DPP. One area of research is the development of new synthetic methods for producing DPP. Another area of research is the investigation of the potential therapeutic applications of DPP, particularly in the treatment of diseases associated with oxidative stress. Additionally, further studies are needed to fully understand the mechanism of action of DPP and its effects on cellular function.
Méthodes De Synthèse
The synthesis of DPP is a complex process that involves several steps. The most common method for synthesizing DPP is through the reaction of diphenylamine with maleic anhydride in the presence of a catalyst such as pyridine. The resulting product is then subjected to further reactions to produce DPP.
Applications De Recherche Scientifique
DPP has been extensively studied for its potential applications in scientific research. It has been found to have antioxidant properties and has been used to study the mechanisms of oxidative stress in cells. DPP has also been used as a fluorescent probe for the detection of reactive oxygen species in cells.
Propriétés
Numéro CAS |
155592-98-6 |
|---|---|
Nom du produit |
4,5-Dihydro-3-(phenylmethylene)-1,4,5-triphenylpyrrolo(3,4-b)pyrrole-2,6(1H,3H)-dione |
Formule moléculaire |
C31H22N2O2 |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
(3Z)-3-benzylidene-1,4,5-triphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione |
InChI |
InChI=1S/C31H22N2O2/c34-30-26(21-22-13-5-1-6-14-22)27-28(23-15-7-2-8-16-23)32(24-17-9-3-10-18-24)31(35)29(27)33(30)25-19-11-4-12-20-25/h1-21,28H/b26-21- |
Clé InChI |
IMSCEODGROFDQQ-QLYXXIJNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\2/C3=C(C(=O)N(C3C4=CC=CC=C4)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)C=C2C3=C(C(=O)N(C3C4=CC=CC=C4)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C=C2C3=C(C(=O)N(C3C4=CC=CC=C4)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6 |
Synonymes |
Pyrrolo(3,4-b)pyrrole-2,6(1H,3H)-dione, 4,5-dihydro-3-(phenylmethylene )-1,4,5-triphenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



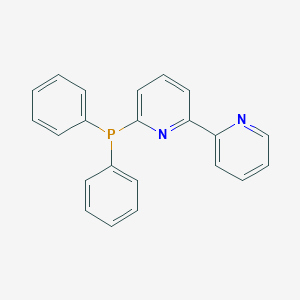
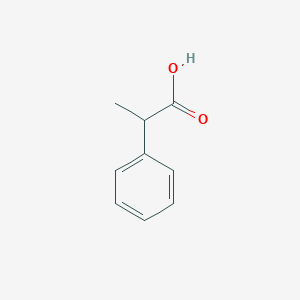
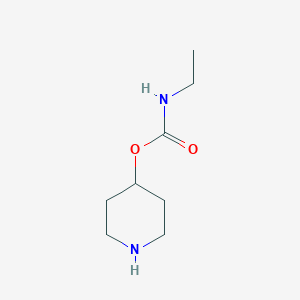
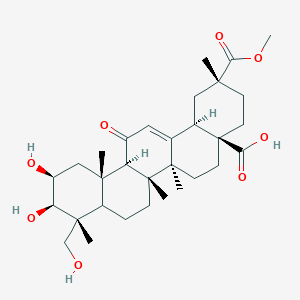
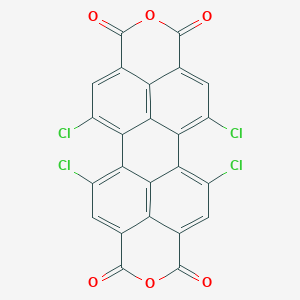
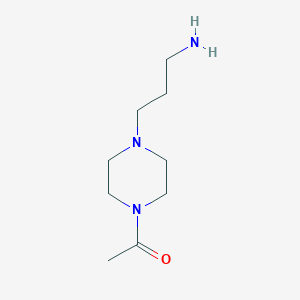
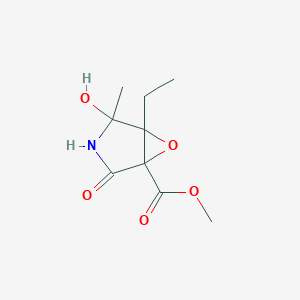
![N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B117269.png)
